2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide involves complex organic reactions, including etherification, oximation, Beckmann rearrangement, and Ugi reactions. These processes often require the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structures (Chen et al., 2012) (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds features intricate hydrogen bonding and π-π interactions. For example, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide exhibits a centrosymmetric dimer formation due to intermolecular H-bonds and intramolecular π-π interactions, contributing to its stability (Anuradha et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide can be complex, involving interactions with phosphorus ylides, leading to the formation of various derivatives. These reactions underline the reactive versatility and potential for further chemical modification of such compounds (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
Physical properties of these compounds can be deduced from their crystal structures, including lattice constants and molecular geometries, as determined by X-ray diffraction analysis. Such studies provide insights into the solid-state characteristics and molecular arrangements critical for understanding their physical behavior (Anuradha et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of compounds like 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, are influenced by their molecular structure, which includes functional groups and their arrangements. Detailed studies on their synthesis and molecular structure offer insights into their chemical behavior and potential interactions with other molecules (Chen et al., 2012) (Bezergiannidou‐Balouctsi et al., 1993).
Scientific Research Applications
Antibacterial Effects
Research on similar compounds, such as those synthesized from 4-hydroxy-chromen-2-one, has shown significant antibacterial activity. For instance, synthesized compounds like 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride and N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide displayed high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Antimicrobial Activity
Coumarin derivatives, such as those related to 2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide, have been shown to possess antimicrobial properties. For example, thiazole substituted coumarins have been synthesized and demonstrated antibacterial and antifungal activities (Parameshwarappa et al., 2009).
Molecular and Crystal Structure Analysis
The molecular and crystal structure of similar compounds have been extensively studied. For instance, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide has been characterized through single crystal X-ray diffraction data, revealing details like intermolecular H-bonds and intramolecular π-π interactions (Anuradha et al., 2012).
Anti-inflammatory and Analgesic Properties
Research has explored the potential of coumarinyl amides in medical applications, particularly their anti-inflammatory and analgesic activities. In vivo studies have demonstrated significant effects, such as edema protection and analgesic activity, in animal models (Ronad et al., 2008).
Antioxidant and Enzyme Inhibitory Activities
Novel coumarin derivatives have been studied for their inhibitory effects on certain enzymes and antioxidant properties. For instance, some derivatives have shown inhibitory activity against carbonic anhydrase enzymes and exhibited significant antioxidant capacities (Kurt et al., 2016).
Synthesis and Characterization of Derivatives
Various studies have focused on the synthesis and characterization of new derivatives based on the coumarin structure, leading to the discovery of compounds with potential pharmacological applications. For example, the synthesis of Schiff base metal complexes using coumarin derivatives has been reported, indicating potential use as catalysts in chemical reactions (Youssef et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methoxy-N-(4-methyl-2-oxochromen-7-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-9-17(20)23-16-10-12(7-8-13(11)16)19-18(21)14-5-3-4-6-15(14)22-2/h3-10H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEUUNZKRKEIHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methoxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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